molecular formula C6H8O6 B3055088 Glucofuranuronic acid, gamma-lactone, D- CAS No. 63-29-6

Glucofuranuronic acid, gamma-lactone, D-

Cat. No.: B3055088
CAS No.: 63-29-6
M. Wt: 176.12 g/mol
InChI Key: OGLCQHRZUSEXNB-UAPNVWQMSA-N
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Description

D-Glucofuranuronic acid, gamma-lactone, also known as D-Glucofurano-6,3-lactone , is a biomedical product utilized for studying metabolic pathways and drug metabolism . This compound, labeled with 13C2 isotopes, aids in tracing metabolic processes in drug discovery and evaluating drug efficacy . It is further used in research related to chronic diseases such as diabetes and inflammatory disorders .


Synthesis Analysis

Aldonolactones, a group of compounds that includes D-Glucofuranuronic acid, gamma-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . The thermodynamically more stable five-membered lactone (γ-lactone) usually predominates over the six-membered form . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .


Molecular Structure Analysis

The molecular formula of D-Glucofuranuronic acid, gamma-lactone is C6H8O6 . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal form .


Chemical Reactions Analysis

Carbohydrate lactones, including D-Glucofuranuronic acid, gamma-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . They constitute a valuable family of synthons for diverse types of transformations .


Physical and Chemical Properties Analysis

D-Glucofuranuronic acid, gamma-lactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C .

Scientific Research Applications

Synthesis and Characterization

  • Trimethylsilyl Ethers : The trimethylsilyl ethers of isopropylidene derivatives of D-glucofuranose, D-glucofuranuronic acid, and its lactone have been synthesized and characterized. This includes reporting on their /sup 1/H, /sup 13/C, and /sup 29/Si spectra and mass spectrometric analyses, focusing on fragmentation characteristics due to isopropylidene groups in the molecules (Voitenko et al., 1987).

Derivatives and Reactions

  • Derivatives of D-Glucuronic Acid : Research explored the synthesis of derivatives of D-glucuronic acid from D-glucofuranurono-6→3-lactone, including the preparation of various compounds through reactions with lithium bromide and other reagents (Irimajiri et al., 1970).
  • Reactions with Alkaline Hydrogen Peroxide : Studies on the reaction of methyl α-D-glucopyranoside with alkaline hydrogen peroxide led to the formation of D-glycosiduronic acids and the conversion to gamma lactones, showing a shift from the pyranoid ring to a furanoid ring (Salam & Isbell, 1982).

Biochemical Applications

  • Senescence Marker Protein 30 (SMP30) : SMP30, initially identified as a protein decreasing with age, has been found to act as a gluconolactonase in L-ascorbic acid biosynthesis. Studies show its critical role in this process, with SMP30 knockout mice displaying symptoms of scurvy when deprived of vitamin C (Kondo et al., 2006).

Interaction with Metal Ions

  • Carbohydrate-Silver Complexes : Research on the interaction of β-D-glucurono-γ-lactone with various silver compounds has been conducted. This includes the synthesis and characterization of compounds like Ag(D-glucurone)NO3· H2O and the study of the effect of metal ion binding on sugar hydrolysis (Tajmir-Riahi, 1987).

Mechanism of Action

D-Glucofuranuronic acid, gamma-lactone is utilized for studying metabolic pathways and drug metabolism . This compound, labeled with 13C2 isotopes, aids in tracing metabolic processes in drug discovery and evaluating drug efficacy .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water .

Future Directions

D-Glucofuranuronic acid, gamma-lactone is a promising compound for future research, particularly in the field of drug discovery and the study of metabolic pathways . It is also used in research related to chronic diseases such as diabetes and inflammatory disorders .

Properties

IUPAC Name

(2R,3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2?,3-,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCQHRZUSEXNB-UAPNVWQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C(C(=O)O2)O)OC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]2[C@@H](C(C(=O)O2)O)O[C@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501018940
Record name Glucurolactone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63-29-6
Record name Glucurolactone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501018940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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